4-(tert-Butyl)-3-ethoxyaniline
Description
4-(tert-Butyl)-3-ethoxyaniline is a substituted aniline derivative featuring a tert-butyl group at the para position and an ethoxy group at the meta position relative to the amine functional group. The ethoxy substituent may contribute to electronic effects on the aromatic ring, altering chemical stability and fragmentation patterns in mass spectrometry .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-tert-butyl-3-ethoxyaniline |
InChI |
InChI=1S/C12H19NO/c1-5-14-11-8-9(13)6-7-10(11)12(2,3)4/h6-8H,5,13H2,1-4H3 |
InChI Key |
CAWPODZJMNTEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-3-ethoxyaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, starting with 4-nitroaniline, the nitro group can be reduced to an amino group, followed by the introduction of tert-butyl and ethoxy groups through Friedel-Crafts alkylation and etherification reactions, respectively. The reaction conditions typically involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and ethoxy groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst and alkyl halides as reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: 4-(tert-Butyl)-3-ethoxyaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of substituted anilines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with specific pharmacological properties. Its derivatives may exhibit activity against certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, where the amino group participates in nucleophilic substitution or addition reactions. The tert-butyl and ethoxy groups influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Table 1: Key Molecular Features of 4-(tert-Butyl)-3-ethoxyaniline and Related Compounds
Notes:
- *Estimated molecular weight based on tert-butyl (57.1 g/mol) and ethoxy (45.06 g/mol) contributions to aniline (93.13 g/mol).
Therapeutic Prospects
The anticonvulsant activity of tert-butyl enaminones (e.g., MES ED₅₀: 106 mg/kg) underscores the therapeutic relevance of tert-butyl groups in drug design . While this compound lacks direct pharmacological data, its structural similarity to active enaminones warrants further investigation for neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
